N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide - 305346-19-4

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-3158948
CAS Number: 305346-19-4
Molecular Formula: C10H8ClN3O
Molecular Weight: 221.64 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • [1] Synthesis and Structure−Activity Relationships of Amide and Hydrazide Analogues of the Cannabinoid CB1 Receptor Antagonist N-(Piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)
  • [2] Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists
  • [3] Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R) inverse agonist for the treatment of obesity.
Mechanism of Action
  • [4] Bioisosteric replacement of the pyrazole 5-aryl moiety of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A). A novel series of alkynylthiophenes as potent and selective cannabinoid-1 receptor antagonists.
  • [5] Biarylpyrazole inverse agonists at the cannabinoid CB1 receptor: importance of the C-3 carboxamide oxygen/lysine3.28(192) interaction
Applications
  • [6] Obesity and metabolic disorders: CB1 receptor antagonists have shown promise in reducing food intake and body weight, improving insulin sensitivity, and ameliorating dyslipidemia in preclinical models.
  • [7] Substance abuse: CB1 receptor antagonists have demonstrated efficacy in reducing drug-seeking behavior and relapse in preclinical models of addiction to various substances, including nicotine, alcohol, and opioids.
  • [9] Radioligands for imaging CB1 receptors in vivo: Radiolabeled analogs like [123I]AM281 have been developed and evaluated for their ability to visualize CB1 receptors in the brain using single-photon emission computed tomography (SPECT) imaging.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (Rimonabant, SR141716A)

  • Relevance: Rimonabant shares the core structure of 1H-pyrazole-3-carboxamide with N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide. The major structural differences are the presence of a 4-methyl group, a 2,4-dichlorophenyl substituent at the 1-position, and a piperidin-1-yl group attached to the carboxamide moiety in Rimonabant. [, , , ] Several studies explore the structure-activity relationship of Rimonabant analogs, highlighting the importance of different substituents for CB1 receptor affinity and selectivity. [, , , , , , , ]

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide

  • Compound Description: This compound is a structurally related analog of Rimonabant. [] The crystal structure of this compound has been elucidated, providing insights into its conformation and potential interactions with the CB1 receptor. []
  • Relevance: Similar to Rimonabant, this compound shares the core 1H-pyrazole-3-carboxamide structure with N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide. [] The primary structural difference compared to Rimonabant is the replacement of the piperidin-1-yl group with a 3-pyridylmethyl group attached to the carboxamide. [] This modification suggests exploration of different amine substituents to modulate the activity and selectivity towards cannabinoid receptors.

5-(4-Chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

  • Compound Description: VCHSR is another analog of Rimonabant, designed to investigate the role of the carboxamide oxygen in the interaction with the CB1 receptor. [, ] Unlike Rimonabant, which acts as an inverse agonist, VCHSR behaves as a neutral antagonist, indicating the importance of the carboxamide oxygen for the inverse agonism of Rimonabant. [, ]

N-(Morpholin-4-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM281)

  • Compound Description: AM281 is a high-affinity, CB1 receptor-selective antagonist designed as a potential SPECT ligand for imaging CB1 receptors in the living human brain. [, ]
  • Relevance: AM281 belongs to the same 1,5-diarylpyrazole-3-carboxamide class as N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide. [, ] Key structural variations in AM281 include a 4-iodophenyl group at the 5-position and a morpholin-4-yl group attached to the carboxamide. These modifications illustrate efforts to optimize physicochemical properties and binding characteristics for in vivo imaging purposes. [, ]

N-(Piperidin-1-yl)-5-(4-iodophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (AM251)

  • Compound Description: AM251 is another CB1 receptor-selective antagonist analog of SR141716A. It exhibits high affinity for the CB1 receptor and has been used as a pharmacological tool to investigate the role of CB1 receptors in various physiological processes. [, , ]
  • Relevance: AM251, similar to N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide, belongs to the 1,5-diarylpyrazole-3-carboxamide class of compounds. [, , ] It differs from SR141716A by having a 4-iodophenyl group instead of a 4-chlorophenyl group at the 5-position. [, , ] This difference showcases the impact of halogen substitutions on the pharmacological properties of these compounds.

Properties

CAS Number

305346-19-4

Product Name

N-(4-Chlorophenyl)-1H-pyrazole-3-carboxamide

IUPAC Name

N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

InChI

InChI=1S/C10H8ClN3O/c11-7-1-3-8(4-2-7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15)

InChI Key

NQZSOSXQUPMCTP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NN2)Cl

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=NN2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.